molecular formula C17H18O3 B14731437 4-Butylphenyl 2-hydroxybenzoate CAS No. 10555-79-0

4-Butylphenyl 2-hydroxybenzoate

Cat. No.: B14731437
CAS No.: 10555-79-0
M. Wt: 270.32 g/mol
InChI Key: AUGNJTSMGVHRPS-UHFFFAOYSA-N
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Description

4-Butylphenyl 2-hydroxybenzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 4-butylphenol with 2-hydroxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butylphenyl 2-hydroxybenzoate can be synthesized through the esterification reaction between 4-butylphenol and 2-hydroxybenzoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid. The mixture is heated under reflux, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Butylphenyl 2-hydroxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-butylphenol and 2-hydroxybenzoic acid.

    Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Hydrolysis: 4-butylphenol and 2-hydroxybenzoic acid.

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-Butylphenyl 2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Used as a stabilizer in the production of polymers and as a UV absorber in various materials.

Mechanism of Action

The mechanism of action of 4-butylphenyl 2-hydroxybenzoate involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ester bond can also be hydrolyzed in biological systems, releasing 4-butylphenol and 2-hydroxybenzoic acid, which may exert their own biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A precursor in the synthesis of 4-butylphenyl 2-hydroxybenzoate, known for its antimicrobial properties.

    Butylparaben: An ester of 4-hydroxybenzoic acid, widely used as a preservative in cosmetics and pharmaceuticals.

    4-Butylphenol: A starting material in the synthesis of this compound, known for its use in the production of resins and polymers.

Uniqueness

This compound is unique due to its specific combination of a butyl group and a phenolic ester, which imparts distinct chemical and biological properties. Its ability to act as a UV absorber and stabilizer in industrial applications sets it apart from other similar compounds.

Properties

CAS No.

10555-79-0

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

(4-butylphenyl) 2-hydroxybenzoate

InChI

InChI=1S/C17H18O3/c1-2-3-6-13-9-11-14(12-10-13)20-17(19)15-7-4-5-8-16(15)18/h4-5,7-12,18H,2-3,6H2,1H3

InChI Key

AUGNJTSMGVHRPS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O

Origin of Product

United States

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